Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18017445
InChI: InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1
SMILES:
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate

CAS No.:

Cat. No.: VC18017445

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate -

Specification

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name diethyl 2-[(2S)-2-(4-methylphenyl)propyl]propanedioate
Standard InChI InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1
Standard InChI Key TXJBXKONOCWPEM-ZDUSSCGKSA-N
Isomeric SMILES CCOC(=O)C(C[C@H](C)C1=CC=C(C=C1)C)C(=O)OCC
Canonical SMILES CCOC(=O)C(CC(C)C1=CC=C(C=C1)C)C(=O)OCC

Introduction

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is an organic compound belonging to the class of malonates. It is characterized by a diethyl ester group attached to a malonic acid derivative, with a specific (S)-2-(2-(p-Tolyl)propyl) substituent. This compound is notable for its unique stereochemistry and the presence of the p-tolyl group, which influences its chemical and biological properties.

Synthesis Methods

The synthesis of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate typically involves an alkylation reaction. The process starts with commercially available diethyl malonate and (S)-2-(2-(p-Tolyl)propyl) bromide. The reaction is facilitated by a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions and Applications

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate can undergo various chemical reactions, including hydrolysis, decarboxylation, and substitution reactions. These reactions are crucial for its applications in organic synthesis, medicinal chemistry, and industrial processes.

Reaction TypeConditionsMajor Products
HydrolysisAcidic or basic conditionsMalonic acid derivative
DecarboxylationHeat and acidic or basic catalystsSubstituted acetic acid
SubstitutionNucleophiles in the presence of a baseVarious substituted malonates

Biological Activity and Research Findings

Research into the biological activity of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate suggests potential pharmacological properties. Compounds derived from malonates are often studied for their ability to interact with biological targets, including enzymes and receptors. While specific studies on this compound may be limited, similar malonate derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory agents and other pharmaceuticals.

Target Enzyme/ProteinIC50 (μM)% Inhibition
p38 MAPK7.94 ± 0.2381.48
VEGFR-23.53 ± 0.1985.36

Comparison with Similar Compounds

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is distinct from other malonate derivatives due to its specific substitution pattern on the phenyl ring. This unique structure influences its chemical reactivity and biological activity compared to other similar compounds.

Compound NameMolecular FormulaUnique Features
Diethyl MalonateC6H10O4Simple diethyl ester without aromatic substitution
Diethyl 2-(4-Methoxyphenyl)malonateC12H16O5Contains a methoxy group on the phenyl ring
Diethyl 2-(3-Nitrophenyl)malonateC12H13NO6Contains a nitro group, affecting reactivity

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